4-(2-氨基乙基)-2,3,4,5-四氢-1,4-苯并噁唑啉-3-酮 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

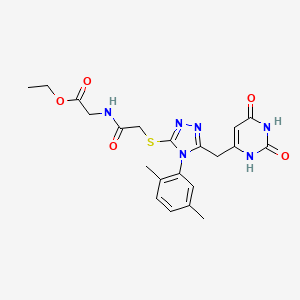

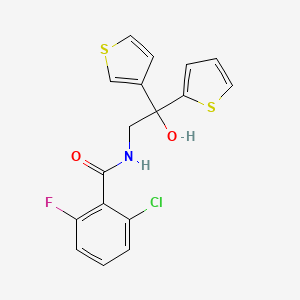

“4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one hydrochloride” is also known as AEBSF . It is a water-soluble, irreversible serine protease inhibitor with a molecular weight of 239.5 Da . It inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The specificity is similar to the inhibitor PMSF, nevertheless AEBSF is more stable at low pH values .

Chemical Reactions Analysis

AEBSF is targeted to covalently modify the hydroxyl of serine residues, where it causes an additional 183.0354 Da to be added to each modified residue . Both AEBSF and PMSF are sulfonyl fluorides and are sulfonylating agents . Sulfonyl fluorides act by reacting with the hydroxy group of the active site serine residue to form a sulfonyl enzyme derivative .

Physical And Chemical Properties Analysis

AEBSF has a molar mass of 239.69 g/mol . It is soluble in water up to 200 mg/mL . It is stable for up to six months if stored refrigerated at a pH of less than 7 .

科学研究应用

药代动力学和药效学

研究突出了苯二氮卓类衍生物独特的药代动力学特性,指出了它们的镇静、抗焦虑和催眠作用。劳拉西泮是一种密切相关的化合物,展示了以快速中枢神经系统渗透、剂量依赖性中枢神经系统抑制和由于与葡萄糖醛酸直接结合而导致的相对较短的半衰期为特征的药代动力学特征,导致水溶性代谢物。这种特性导致转化为活性代谢中间产物的最小化,与其他苯二氮卓类药物(如地西泮)形成对比(Ameer & Greenblatt, 1981)。

合成和生物活性

2,3-苯二氮卓类和1,5-苯并恶杂卓类家族中的化合物已被合成并对其生物活性进行了评估。这些衍生物表现出显着的药理特性,包括抗癌、抗菌和抗真菌活性。这些化合物的合成多功能性允许开发用于治疗阿尔茨海默病和帕金森病等神经系统疾病的潜在药物(Földesi, Volk, & Milen, 2018; Stefaniak & Olszewska, 2021)。

治疗研究和作用机制

对1,5-苯并恶杂卓类衍生物的研究指出了它们的治疗应用,尤其是在记忆增强和认知功能改善方面。某些肽的促认知作用,可能通过与多巴胺受体的相互作用介导,突出了这些化合物可能影响神经通路并为认知障碍的治疗干预开辟途径的复杂机制(Braszko, 2010)。

化学和抗菌特性

已经研究了苯并恶嗪类化合物(包括苯并恶杂卓类化合物)的化学结构和抗菌潜力,重点是它们作为植物防御代谢物的作用以及在开发新型抗菌剂中的应用。这项研究强调了这些化合物在解决对当前抗菌治疗的耐药性方面的潜力(de Bruijn, Gruppen, & Vincken, 2018)。

作用机制

Target of Action

The primary target of 4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one hydrochloride, also known as AEBSF, is serine proteases . These enzymes play crucial roles in various biological processes, including digestion, immune response, blood clotting, and cell signaling .

Mode of Action

AEBSF acts as an irreversible inhibitor of serine proteases . It covalently modifies the hydroxyl group of serine residues, causing an additional 183.0354 Da to be added to each modified residue . This modification disrupts the enzyme’s active site, preventing it from catalyzing its substrate .

Biochemical Pathways

By inhibiting serine proteases, AEBSF affects several biochemical pathways. For instance, it can inhibit enzymes like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These enzymes are involved in various pathways, including blood clotting, inflammation, and digestion .

Pharmacokinetics

It’s important to note that aebsf undergoes hydrolysis at ph values greater than 7 .

Result of Action

The inhibition of serine proteases by AEBSF can have various molecular and cellular effects. For example, it can prevent the degradation of proteins during purification processes . In a biological context, it can modulate processes like inflammation and blood clotting by inhibiting the enzymes involved .

Action Environment

The action of AEBSF is influenced by environmental factors such as pH. It is more stable at low pH values, but undergoes hydrolysis at pH values greater than 7 . Therefore, the efficacy and stability of AEBSF can be affected by the pH of its environment .

安全和危害

属性

IUPAC Name |

4-(2-aminoethyl)-5H-1,4-benzoxazepin-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c12-5-6-13-7-9-3-1-2-4-10(9)15-8-11(13)14;/h1-4H,5-8,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFAHQFEUXAEAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OCC(=O)N1CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Chlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2801452.png)

![2-[[1-(4-Fluorobenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2801456.png)

![Ethyl 4-oxo-3-phenyl-5-[(4-propan-2-yloxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2801457.png)

![2,6-dichlorobenzyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2801462.png)

![N-({4-[(2,2,2-trifluoroethoxy)methyl]phenyl}methyl)prop-2-enamide](/img/structure/B2801463.png)

![N-(1-cyano-3-methylbutyl)-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2801464.png)

![Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate](/img/structure/B2801466.png)

![3-(4-Methoxyphenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2801471.png)